molecular formula C12H28O2Si B14736762 Dibutyl(diethoxy)silane CAS No. 4781-98-0

Dibutyl(diethoxy)silane

Cat. No.: B14736762
CAS No.: 4781-98-0
M. Wt: 232.43 g/mol
InChI Key: DGPFXVBYDAVXLX-UHFFFAOYSA-N
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Description

Dibutyl(diethoxy)silane is an organosilicon compound with the molecular formula C12H28O2Si. It is a silane coupling agent that contains both organic functional groups and alkoxy groups. This compound is used in various industrial applications due to its ability to form strong bonds with both organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(diethoxy)silane can be synthesized through the reaction of dibutyldichlorosilane with ethanol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the substitution of chlorine atoms with ethoxy groups. The reaction conditions include maintaining a temperature of around 50°C and stirring the reaction mixture for several hours .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where dibutyldichlorosilane is reacted with ethanol under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(diethoxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.

    Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, resulting in the formation of polymeric structures.

    Substitution: this compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic catalysts.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Various nucleophiles can be used to replace the ethoxy groups under appropriate conditions.

Major Products Formed

Scientific Research Applications

Dibutyl(diethoxy)silane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of dibutyl(diethoxy)silane involves the formation of strong covalent bonds between the silicon atom and various substrates. The ethoxy groups undergo hydrolysis to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces to form siloxane bonds. This results in the formation of a stable and durable interface between organic and inorganic materials .

Comparison with Similar Compounds

Similar Compounds

    Tetraethyl orthosilicate (TEOS): Used as a precursor for silica and silicate glasses.

    Dimethyldiethoxysilane: Similar in structure but with methyl groups instead of butyl groups.

    Triethoxybutylsilane: Contains three ethoxy groups and one butyl group.

Uniqueness

Dibutyl(diethoxy)silane is unique due to its combination of butyl and ethoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both organic and inorganic compatibility is required .

Properties

IUPAC Name

dibutyl(diethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O2Si/c1-5-9-11-15(13-7-3,14-8-4)12-10-6-2/h5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPFXVBYDAVXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558944
Record name Dibutyl(diethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4781-98-0
Record name Dibutyl(diethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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